N-Butane-2,2,3,3-D4
Overview
Description
N-Butane-2,2,3,3-D4 is a stable isotope of the hydrocarbon n-butane, which is used in a variety of scientific research applications. This compound is an ideal isotope for research due to its high abundance, low cost, and its non-radioactive properties.
Scientific Research Applications
Engine Performance : N-Butane blended with dimethyl ether (DME) fuel can improve engine power output and fuel consumption, offering a viable alternative to diesel in compression ignition engines (Lee, Oh, Choi, & Kang, 2011).
Chemical Catalysis : When catalyzed by HZSM-5, N-Butane cracking produces hydrogen and various hydrocarbons, such as butenes, methane, and ethylene. This process is governed by the distribution of carbonium ions (Krannila, Haag, & Gates, 1992).
Molecular Spectroscopy : Electron momentum spectroscopy has been utilized as a conformational probe for studying molecular structures like N-Butane, helping to understand their conformations (Deleuze, Pang, Salam, & Shang, 2001).
Membrane Technology : N-Butane has been used in studies involving PDMS membranes, which are employed for separating organic vapors from permanent gases, demonstrating increased permeability for large, condensable vapors like N-Butane (Pinnau & He, 2004).
Combustion Studies : Research on the combustion of N-Butane and its isomers in internal combustion engines has provided insights into the kinetics and mechanisms of these processes (Wilk et al., 1990).
Safety and Hazards
properties
IUPAC Name |
2,2,3,3-tetradeuteriobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDNQMDRQITEOD-KHORGVISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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